molecular formula C10H20O B078377 9-Decen-1-OL CAS No. 13019-22-2

9-Decen-1-OL

Cat. No.: B078377
CAS No.: 13019-22-2
M. Wt: 156.26 g/mol
InChI Key: QGFSQVPRCWJZQK-UHFFFAOYSA-N
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Description

9-Decen-1-OL, also known as dec-9-en-1-ol, is an aliphatic alcohol with the molecular formula C10H20O. It is a colorless to pale yellow liquid with a characteristic fresh, dewy, rose-like odor. This compound is used in various applications, including fragrances, flavorings, and as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

9-Decen-1-OL, also known as ω-Decen-1-ol or Decylenic alcohol , is primarily used in the fragrance industry . It is found in a wide range of fragrances, especially in fine fragrances and soaps, in floral, rose petal, or herbal fragrances . The primary targets of this compound are the olfactory receptors in the nose that detect smell. It is also known to have an impact on the respiratory system .

Mode of Action

The mode of action of this compound is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a neural response that is interpreted by the brain as a specific scent. This is how this compound contributes to the overall fragrance of a product .

Biochemical Pathways

It is known that the compound undergoes oxidation to give 9-decenoic in aqueous media (dioxane–water mixtures) in the presence of supported palladium or platinum catalysts .

Result of Action

The primary result of the action of this compound is the perception of a specific scent when the compound is inhaled. This is due to its interaction with olfactory receptors in the nose. Additionally, the compound’s oxidation to 9-decenoic acid in the presence of certain catalysts suggests that it may have potential applications in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Decen-1-OL can be synthesized through several methods. One common method involves the partial dehydration of 1,10-decanediol. Another method is the reduction of 9-decenoic acid or its esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of 9-decenoic acid or its derivatives. This process typically involves the use of palladium or platinum catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

9-Decen-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 9-Decenoic acid, 9-Decenal.

    Reduction: 9-Decanol.

    Substitution: 9-Decenyl chloride.

Comparison with Similar Compounds

9-Decen-1-OL can be compared with other similar aliphatic alcohols, such as:

The uniqueness of this compound lies in its specific structure, which combines an unsaturated bond with a terminal hydroxyl group, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name

dec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFSQVPRCWJZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047656
Record name 9-Decen-1-ol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13019-22-2
Record name 9-Decen-1-ol
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Record name 9-Decen-1-ol
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Record name 9-DECEN-1-OL
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Record name 9-Decen-1-ol
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Record name 9-Decen-1-ol
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Record name Dec-9-en-1-ol
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Record name 9-DECEN-1-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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